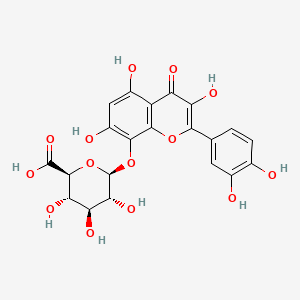

Hibifolin

描述

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVMAMXQPVHXTJ-ORYXKJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203913 | |

| Record name | Hibifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55366-56-8 | |

| Record name | Hibifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hibifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hibifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIBIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Hibifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibifolin, a flavonol glycoside, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's ability to shield neurons from various insults, with a primary focus on its actions against amyloid-beta (Aβ)-induced neurotoxicity, a key pathological hallmark of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in elucidating this compound's neuroprotective effects.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by inhibiting apoptotic pathways, modulating intracellular calcium homeostasis, and activating pro-survival signaling cascades.

Inhibition of Apoptosis

This compound demonstrates potent anti-apoptotic activity in neurons exposed to neurotoxic stimuli. A key study has shown that pre-treatment of primary cortical neurons with this compound significantly reduces the activation of effector caspases, namely caspase-3 and caspase-7, which are critical executioners of apoptosis.[1][2][3] Furthermore, this compound has been observed to suppress DNA fragmentation, a hallmark of apoptotic cell death.[1][2]

Modulation of Intracellular Calcium Homeostasis

Dysregulation of intracellular calcium (Ca2+) levels is a common pathway in neuronal cell death. This compound has been shown to abolish the mobilization of intracellular Ca2+ induced by aggregated Aβ in cultured cortical neurons, thereby preventing the downstream deleterious effects of calcium overload.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been demonstrated to induce the phosphorylation of Akt in cortical neurons. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, promoting neuronal survival.

Quantitative Data on this compound's Neuroprotective Effects

While the dose-dependent neuroprotective activity of this compound has been established, specific quantitative data from publicly available literature is limited. The primary study highlighting its effects did not provide specific IC50 values for neuroprotection or detailed concentration-response curves in its abstract. Further investigation of the full-text literature is required to populate the following tables with precise quantitative values.

Table 1: In Vitro Neuroprotective Effects of this compound against Aβ-induced Toxicity

| Parameter | Cell Type | Insult | This compound Concentration | Effect | Reference |

| Cell Viability | Primary Cortical Neurons | Aggregated Aβ (25-35) | Dose-dependent | Increased cell survival | |

| Caspase-3/7 Activation | Primary Cortical Neurons | Aggregated Aβ (25-35) | Not Specified | Reduced activation | |

| Intracellular Ca2+ | Primary Cortical Neurons | Aggregated Aβ (25-35) | Not Specified | Abolished mobilization | |

| Akt Phosphorylation | Primary Cortical Neurons | This compound alone | Not Specified | Induced phosphorylation | |

| DNA Fragmentation | Primary Cortical Neurons | Aggregated Aβ (25-35) | Not Specified | Suppressed fragmentation |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the neuroprotective mechanisms of this compound.

Primary Cortical Neuron Culture

Primary cortical neurons are a fundamental model for studying neuroprotective effects in a context that closely resembles the in vivo environment.

-

Source: Embryonic day 18 (E18) Sprague-Dawley rats or postnatal day 1 (P1) mice.

-

Procedure:

-

Dissect cerebral cortices from embryonic or postnatal rodent brains under sterile conditions.

-

Remove meninges and mince the tissue into small pieces.

-

Digest the tissue with a solution of trypsin and DNase I at 37°C to dissociate the cells.

-

Triturate the digested tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove any remaining clumps.

-

Centrifuge the cell suspension and resuspend the pellet in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin).

-

Plate the neurons onto culture dishes or coverslips pre-coated with an adhesion substrate such as poly-D-lysine or laminin.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Aggregated Amyloid-Beta (Aβ)

The aggregation state of Aβ is critical for its neurotoxicity.

-

Peptide: Aβ fragment 25-35 is commonly used.

-

Procedure for Aggregation:

-

Dissolve the Aβ(25-35) peptide in sterile, deionized water or a suitable solvent like dimethyl sulfoxide (DMSO).

-

Incubate the peptide solution at 37°C for a specified period (e.g., 24-72 hours) to promote aggregation.

-

The aggregated peptide can be used directly to treat neuronal cultures.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

-

Procedure:

-

Plate primary cortical neurons in a 96-well plate and allow them to adhere and mature.

-

Pre-treat the neurons with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Expose the cells to aggregated Aβ for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases-3 and -7.

-

Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a signal that can be measured.

-

Procedure:

-

Culture and treat neurons in a 96-well plate as described for the MTT assay.

-

After the treatment period, add the caspase-3/7 reagent containing the DEVD substrate to each well.

-

Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Measure the luminescence or fluorescence using a microplate reader.

-

The signal intensity is directly proportional to the caspase-3/7 activity.

-

Intracellular Calcium Imaging

This technique allows for the real-time measurement of changes in intracellular calcium concentrations.

-

Probe: Fura-2 AM, a ratiometric calcium indicator.

-

Procedure:

-

Culture neurons on glass coverslips.

-

Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380).

-

Perfuse the cells with a solution containing aggregated Aβ, with or without this compound pre-treatment.

-

Record the changes in the fluorescence ratio over time to monitor intracellular calcium dynamics.

-

Western Blotting for Akt Phosphorylation

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated Akt.

-

Procedure:

-

Treat cultured neurons with this compound for various times.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software.

-

DNA Fragmentation Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

Procedure:

-

Culture and treat neurons on coverslips.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Apoptotic cells will show bright nuclear fluorescence.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's neuroprotective signaling pathway against Aβ toxicity.

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

Future Directions and Unexplored Mechanisms

While the current evidence strongly supports this compound's neuroprotective role in the context of Alzheimer's disease pathology, several areas warrant further investigation to fully understand its therapeutic potential.

-

Nrf2 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Flavonoids are known to activate this pathway, leading to the expression of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Investigating whether this compound activates the Nrf2 pathway in neurons could reveal an additional layer of its neuroprotective mechanism against oxidative stress.

-

Neuroinflammation: Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative diseases. Many flavonoids possess anti-inflammatory properties. Future studies should explore the effect of this compound on microglia activation and the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

-

Other Neurodegenerative Models: The efficacy of this compound should be evaluated in other models of neurodegeneration, including:

-

Parkinson's Disease: Using in vitro models with neurotoxins like MPP+ (1-methyl-4-phenylpyridinium) to assess protection of dopaminergic neurons.

-

Ischemic Stroke: Employing in vitro models of oxygen-glucose deprivation (OGD) to determine if this compound can mitigate ischemic neuronal injury.

-

Conclusion

This compound is a promising neuroprotective agent that acts through multiple, interconnected pathways to protect neurons from Aβ-induced toxicity. Its ability to inhibit apoptosis, regulate calcium homeostasis, and activate pro-survival signaling makes it a compelling candidate for further investigation in the development of novel therapeutics for Alzheimer's disease and potentially other neurodegenerative disorders. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's mechanism of action. Further research into its effects on the Nrf2 pathway and neuroinflammation, as well as its efficacy in a broader range of neurodegenerative models, will be crucial in realizing its full therapeutic potential.

References

Hibifolin as a Sortase A (SrtA) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sortase A (SrtA), a bacterial transpeptidase found in Gram-positive bacteria, plays a pivotal role in the pathogenesis of Staphylococcus aureus by anchoring virulence-associated surface proteins to the cell wall. This function makes SrtA an attractive target for the development of anti-virulence agents. This technical guide provides an in-depth overview of Hibifolin, a naturally occurring flavonol glycoside, as a potent inhibitor of S. aureus SrtA. We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and its impact on bacterial virulence, including adhesion, invasion, and biofilm formation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to Sortase A and Its Role in Pathogenesis

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis. The pathogenicity of S. aureus is attributed to a plethora of virulence factors, many of which are surface-exposed proteins. Sortase A (SrtA) is a membrane-bound enzyme that covalently attaches these surface proteins to the peptidoglycan cell wall[1][2].

The canonical mechanism of SrtA involves the recognition of a conserved LPXTG motif at the C-terminus of substrate proteins. SrtA cleaves the peptide bond between threonine and glycine, forming a thioacyl intermediate with the threonine. This intermediate is then resolved by the nucleophilic attack of the amino group of the pentaglycine cross-bridge in the lipid II precursor of the cell wall, resulting in the covalent anchoring of the surface protein[2][3].

Key surface proteins anchored by SrtA include:

-

Protein A (SpA): Binds to the Fc region of IgG, inhibiting phagocytosis and mediating inflammation.

-

Fibronectin-binding proteins (FnBPA and FnBPB): Mediate adhesion to host extracellular matrix proteins like fibronectin, facilitating colonization and invasion[4].

-

Clumping factors A and B (ClfA and ClfB): Promote binding to fibrinogen, leading to bacterial aggregation and thrombus formation.

By anchoring these proteins, SrtA is crucial for bacterial adhesion to host tissues, invasion into host cells, biofilm formation, and evasion of the host immune system. Therefore, inhibiting SrtA presents a promising anti-virulence strategy that could potentially circumvent the development of antibiotic resistance by targeting pathogenicity rather than bacterial viability.

This compound: A Natural Inhibitor of Sortase A

This compound is a flavonol glycoside that has been identified as a natural inhibitor of S. aureus SrtA. Studies have shown that this compound can effectively attenuate the virulence of S. aureus, including methicillin-resistant S. aureus (MRSA), by directly targeting SrtA activity.

Quantitative Data on this compound Activity

The inhibitory potential of this compound against SrtA and its effect on S. aureus have been quantified through various assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Organism/Target | Reference |

| IC50 | 31.20 µg/mL | S. aureus Sortase A | |

| MIC | 512 µg/mL | S. aureus USA300 | |

| Binding Constant (KA) | 1.72 x 104 L/mol | S. aureus Sortase A |

Mechanism of Action of this compound

This compound exerts its anti-virulence effect by directly binding to and inhibiting the enzymatic activity of SrtA. This inhibition prevents the proper anchoring of virulence factors to the bacterial cell wall, thereby disrupting key pathogenic processes.

SrtA Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the SrtA-mediated anchoring of surface proteins and the inhibitory action of this compound.

Caption: SrtA-mediated protein anchoring and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a SrtA inhibitor.

FRET-Based Sortase A Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against SrtA. It utilizes a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by SrtA separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant S. aureus SrtA

-

FRET peptide substrate (e.g., Abz-LPETG-Dnp-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add purified SrtA (final concentration typically in the low micromolar range, e.g., 4 µM) to the assay buffer.

-

Add the this compound dilutions to the wells containing SrtA and incubate for a defined period (e.g., 1 hour at 37°C) to allow for inhibitor binding. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically around 10 µM).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 309 nm and emission at 420 nm for the Abz/Dnp pair).

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the FRET-based SrtA inhibition assay.

Fluorescence Quenching Assay

This technique is employed to study the binding interaction between a protein (SrtA) and a ligand (this compound) by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

Materials:

-

Purified recombinant S. aureus SrtA

-

This compound

-

Buffer (e.g., Tris-HCl or phosphate buffer)

-

Fluorometer

Procedure:

-

Prepare a stock solution of purified SrtA in the buffer. The concentration should be sufficient to give a stable fluorescence signal.

-

Prepare a stock solution of this compound.

-

Set the excitation wavelength of the fluorometer to 280 nm to selectively excite tryptophan residues.

-

Record the emission spectrum of the SrtA solution from 280 nm to 400 nm.

-

Titrate the SrtA solution with increasing concentrations of this compound, allowing the mixture to equilibrate after each addition.

-

Record the fluorescence emission spectrum after each titration.

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Plot the change in fluorescence intensity against the concentration of this compound.

-

Analyze the data using the Stern-Volmer equation or other appropriate binding models to determine the binding constant (KA).

Molecular Docking

Molecular docking simulations are used to predict the binding mode and interactions between this compound and SrtA at the atomic level.

Software and Resources:

-

Molecular docking software (e.g., AutoDock-Tools 1.5.6)

-

3D structure of S. aureus SrtA (e.g., PDB ID: 1T2P)

-

3D structure of this compound (can be generated using software like ChemBio3D Ultra 12.0)

-

Visualization software (e.g., Discovery Studio)

Procedure:

-

Prepare the Receptor:

-

Obtain the 3D structure of SrtA from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site or grid box around the active site residues of SrtA (e.g., Cys184, His120, Arg197).

-

-

Prepare the Ligand:

-

Generate the 3D structure of this compound and optimize its geometry.

-

Assign rotatable bonds.

-

-

Perform Docking:

-

Run the docking simulation using the prepared receptor and ligand files.

-

The software will generate multiple possible binding poses of this compound within the SrtA active site, ranked by their predicted binding energies.

-

-

Analyze the Results:

-

Visualize the docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of SrtA.

-

The results can provide insights into the molecular basis of SrtA inhibition by this compound.

-

Caption: Workflow for molecular docking of this compound with SrtA.

Adhesion, Invasion, and Biofilm Formation Assays

These assays evaluate the phenotypic effects of this compound on S. aureus virulence.

-

Adhesion Assay: Measures the ability of S. aureus to adhere to host components like fibrinogen. Bacteria are treated with this compound and then incubated in wells coated with the host protein. Non-adherent bacteria are washed away, and the remaining adherent bacteria are quantified. A reduction in adherence is observed in the presence of this compound.

-

Invasion Assay: Assesses the ability of S. aureus to invade host cells (e.g., A549 human lung carcinoma cells). Host cells are infected with this compound-treated bacteria. Extracellular bacteria are killed with an antibiotic, and the intracellular bacteria are then lysed from the host cells and enumerated.

-

Biofilm Formation Assay: Quantifies the formation of biofilms on a surface (e.g., microtiter plate). S. aureus is grown in the presence of varying concentrations of this compound. After incubation, the biofilm is stained with crystal violet, and the absorbance is measured to quantify the biofilm biomass. This compound has been shown to significantly inhibit biofilm formation.

Conclusion

This compound has emerged as a promising natural product-based inhibitor of Staphylococcus aureus sortase A. Its ability to directly target this key virulence factor leads to a significant reduction in the bacterium's capacity for adhesion, invasion, and biofilm formation, without directly affecting bacterial growth, which may reduce the selective pressure for resistance development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other SrtA inhibitors as novel anti-virulence therapeutics to combat S. aureus infections.

References

- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sortase A Mediated Bioconjugation of Common Epitopes Decreases Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staphylococcus aureus Fibronectin Binding Protein A Mediates Biofilm Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]

Hibifolin as an Adenosine Deaminase (ADA) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Hibifolin, a naturally occurring flavonol glycoside, as a potent and reversible inhibitor of adenosine deaminase (ADA). ADA is a critical enzyme in purine metabolism, and its inhibition has significant therapeutic potential in various diseases, including cancer and inflammatory disorders. This document consolidates the current knowledge on the inhibitory kinetics, binding characteristics, and experimental methodologies related to this compound's interaction with ADA. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound as an ADA inhibitor.

Introduction to Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. This enzymatic activity is crucial for maintaining the physiological concentrations of adenosine, a signaling nucleoside that modulates a wide array of cellular processes through its interaction with specific G protein-coupled receptors (A1, A2A, A2B, and A3).[1] By regulating adenosine levels, ADA plays a pivotal role in lymphocyte proliferation and differentiation, neurotransmission, and vascular function.[2][3] Consequently, the inhibition of ADA has emerged as a promising therapeutic strategy for conditions characterized by immune dysregulation and inflammation.[4]

This compound: A Natural Flavonoid with ADA Inhibitory Activity

This compound (Gossypetin-8-O-β-D-glucuronide) is a flavonol glycoside that has been identified as a reversible inhibitor of adenosine deaminase.[5] Its potential to modulate ADA activity positions it as a compelling candidate for further investigation in drug discovery and development.

Quantitative Data on this compound's Inhibition of ADA

The inhibitory effect of this compound on ADA has been characterized by several key quantitative parameters, providing a solid foundation for its evaluation as a therapeutic agent. These findings are summarized in the table below.

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) | 49.92 ± 3.98 μM | |

| Mode of Binding | Reversible | |

| Binding Energy | -7.21 Kcal/mol |

Experimental Protocols for ADA Inhibition Assay

The investigation of this compound's inhibitory activity on ADA was conducted using an enzyme kinetic assay based on the method described by Giusti and Galanti (1984). This colorimetric assay quantifies the amount of ammonia produced from the deamination of adenosine.

Principle

The enzymatic activity of ADA is determined by measuring the rate of ammonia formation from the deamination of adenosine. The produced ammonia reacts with a phenol-hypochlorite reagent in the presence of sodium nitroprusside as a catalyst to form a stable blue indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the ADA activity.

Reagents

-

Phosphate Buffer: 50 mM, pH 6.5

-

Substrate Solution: 21 mM Adenosine in phosphate buffer

-

Phenol Reagent: 106 mM Phenol and 0.17 mM Sodium Nitroprusside

-

Alkaline Hypochlorite Reagent: 11 mM Sodium Hypochlorite and 125 mM Sodium Hydroxide

-

Ammonium Sulfate Standard Solution: To create a standard curve for ammonia quantification

-

This compound Stock Solution: Dissolved in an appropriate solvent (e.g., DMSO) and diluted to desired concentrations in phosphate buffer.

-

Adenosine Deaminase (ADA) Enzyme Solution: Commercially available or purified, diluted to the appropriate concentration in phosphate buffer.

Assay Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing phosphate buffer, ADA enzyme solution, and varying concentrations of this compound or vehicle control.

-

Pre-incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the adenosine substrate solution to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 60 minutes).

-

Termination of Reaction and Color Development: Stop the reaction by adding the phenol reagent followed by the alkaline hypochlorite reagent.

-

Incubation for Color Development: Incubate the mixture at 37°C for 30 minutes to allow for the formation of the indophenol blue color.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a wavelength of approximately 620-630 nm.

-

Data Analysis: Determine the concentration of ammonia produced by comparing the absorbance values to a standard curve generated using the ammonium sulfate standard solution. Calculate the percentage of ADA inhibition for each this compound concentration and subsequently determine the IC50 and Ki values using appropriate enzyme kinetic models.

Signaling Pathways and Logical Relationships

The inhibition of adenosine deaminase by this compound leads to an increase in the extracellular concentration of adenosine. This accumulation of adenosine subsequently activates its specific receptors, triggering a cascade of downstream signaling events. The following diagrams illustrate the general workflow of an ADA inhibition assay and the downstream consequences of ADA inhibition.

Conclusion

This compound presents a promising natural compound for the development of novel therapeutics targeting adenosine deaminase. Its reversible inhibition of ADA, characterized by a micromolar inhibitory constant, suggests its potential for modulating adenosine signaling in a controlled manner. The detailed experimental protocol provided in this guide offers a framework for further investigation into the efficacy and mechanism of action of this compound and other potential ADA inhibitors. Future research should focus on elucidating the specific downstream signaling pathways modulated by this compound-mediated ADA inhibition in various cell types and disease models to fully realize its therapeutic potential.

References

- 1. What are ADA inhibitors and how do they work? [synapse.patsnap.com]

- 2. The effect of adenosine deaminase inhibition on the A1 adenosinergic and M2 muscarinergic control of contractility in eu- and hyperthyroid guinea pig atria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analytical validation of an in‐house method for adenosine deaminase determination - PMC [pmc.ncbi.nlm.nih.gov]

Hibifolin: A Flavonol Glycoside with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hibifolin, a flavonol glycoside also known as Herbacetin 3-O-sophoroside, is a natural compound found in various medicinal plants. Its chemical formula is C21H18O14, and it has a molar mass of 494.36 g/mol [1][2]. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its potential therapeutic applications. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure

-

IUPAC Name: (2S,3S,4S,5R,6S)-6-{[2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-8-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid[1]

-

Synonyms: Herbacetin 3-O-sophoroside, Gossypetin 8-O-β-D-glucuronide[3][4]

Biological Activities

This compound has demonstrated a range of biological activities, including neuroprotective, anti-infective, anti-inflammatory, antioxidant, and anticancer effects.

Neuroprotective Activity

This compound has shown significant potential in protecting neurons from damage, particularly in the context of Alzheimer's disease.

Quantitative Data

| Activity | Assay System | Key Findings | Reference |

| Neuroprotection against Aβ-induced toxicity | Primary cortical neurons | Dose-dependent prevention of cell death induced by aggregated β-amyloid. |

Mechanism of Action

This compound's neuroprotective effects are attributed to its ability to interfere with the toxic cascade induced by aggregated beta-amyloid (Aβ). It has been shown to:

-

Abolish Aβ-induced Ca2+ mobilization.

-

Reduce the activation of caspase-3 and caspase-7, key enzymes in the apoptotic pathway.

-

Suppress DNA fragmentation, a hallmark of apoptosis.

-

Induce the phosphorylation of Akt, a pro-survival signaling molecule.

Signaling Pathway

Experimental Protocol: β-Amyloid-Induced Neurotoxicity Assay

A general protocol to assess the neuroprotective effects of this compound against Aβ-induced toxicity is as follows:

-

Cell Culture: Primary cortical neurons are cultured in appropriate media.

-

Aβ Preparation: Aggregated β-amyloid peptide (e.g., Aβ25-35 or Aβ1-42) is prepared by incubating the peptide solution at 37°C for several days.

-

Treatment: Neurons are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being exposed to the aggregated Aβ.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.

-

Apoptosis Assays: Apoptosis can be evaluated by measuring caspase-3/7 activity using commercially available kits or by detecting DNA fragmentation through TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Calcium Imaging: Intracellular calcium levels can be monitored using fluorescent calcium indicators like Fura-2 AM.

-

Western Blotting: The phosphorylation status of proteins like Akt can be determined by Western blot analysis using specific antibodies against the phosphorylated and total forms of the protein.

Anti-Infective Activity against Staphylococcus aureus

This compound has been identified as a potent inhibitor of Sortase A (SrtA), a key virulence factor in Staphylococcus aureus.

Quantitative Data

| Activity | Parameter | Value | Reference |

| Sortase A Inhibition | IC50 | 31.20 µg/mL | |

| Binding to Sortase A | Binding Affinity (KA) | 1.72 × 10^4 L/mol |

Mechanism of Action

By inhibiting SrtA, this compound interferes with the anchoring of surface proteins to the bacterial cell wall, thereby attenuating the virulence of S. aureus. This leads to:

-

Reduced adhesion of bacteria to host cells.

-

Decreased biofilm formation.

-

Inhibition of bacterial invasion.

Experimental Protocol: Sortase A (SrtA) Inhibition Assay (FRET-based)

-

Reagents: Purified SrtA enzyme, a fluorogenic peptide substrate (e.g., Dabcyl-QALPETGEE-Edans), and this compound.

-

Reaction Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: Purified SrtA is pre-incubated with varying concentrations of this compound for a specific time.

-

Substrate Addition: The fluorogenic peptide substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by SrtA separates the quencher and fluorophore, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory mediators.

Quantitative Data

| Activity | Assay System | Key Findings | Reference |

| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated bone marrow-derived dendritic cells (BMDCs) | 40-50% reduction in TNF-α and IL-6 production. |

Mechanism of Action

This compound's anti-inflammatory effects are mediated through the inhibition of key signaling pathways involved in the inflammatory response:

-

NF-κB Pathway: this compound has been shown to reduce the activity of the NF-κB pathway, a central regulator of inflammation.

-

p38-MAPK Pathway: Inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway also contributes to its anti-inflammatory effects.

Signaling Pathway

Experimental Protocol: LPS-Induced Cytokine Release Assay

-

Cell Culture: Macrophages (e.g., RAW 264.7) or primary immune cells like bone marrow-derived dendritic cells (BMDCs) are cultured.

-

Treatment: Cells are pre-treated with different concentrations of this compound for a set time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: The percentage of inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control.

Antioxidant Activity

This compound is suggested to possess antioxidant properties, likely through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. While specific quantitative data for this compound is limited, the mechanism is believed to be similar to other flavonoids.

Mechanism of Action

The proposed antioxidant mechanism involves the activation of the Nrf2 pathway:

-

Nrf2 Activation: this compound may promote the translocation of the transcription factor Nrf2 to the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

Antioxidant Enzyme Expression: This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Signaling Pathway

References

A Technical Guide to the Anticonvulsant and Antidepressant Potential of Hibifolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibifolin, a flavonoid glycoside, has emerged as a compound of interest in the field of neuropharmacology. While research has explored its neuroprotective and anti-inflammatory properties, this technical guide focuses specifically on the existing scientific evidence for its potential anticonvulsant and antidepressant effects. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and implicated signaling pathways to support further research and development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anticonvulsant and antidepressant-like activities of agents containing this compound. It is important to note that the in vivo data presented below pertains to an ethanol extract of Abelmoschus manihot (AMEE), of which this compound is a known bioactive component that has been identified in the brain tissue of test subjects.

Table 1: Anticonvulsant Activity of Abelmoschus manihot Ethanol Extract (AMEE) in Mice

| Treatment Group | Dose (g/kg) | Latency to First Clonic Convulsion (s) | Number of Deaths | Protection Against Mortality (%) |

| Control (Vehicle) | - | 110.5 ± 21.3 | 7/10 | 30 |

| AMEE | 0.5 | 155.4 ± 35.8* | 4/10 | 60 |

| AMEE | 1.0 | 210.2 ± 42.1 | 2/10 | 80 |

| AMEE | 2.0 | 280.6 ± 50.5 | 1/10 | 90 |

| Diazepam (Positive Control) | 0.005 | 360.8 ± 60.2** | 0/10 | 100 |

*p < 0.05, **p < 0.01 compared to control. Data extracted from a study on the ethanol extract of Abelmoschus manihot[1].

Table 2: Antidepressant-Like Activity of Abelmoschus manihot Ethanol Extract (AMEE) in the Forced Swim Test in Mice

| Treatment Group | Dose (g/kg) | Immobility Time (s) |

| Control (Vehicle) | - | 135.2 ± 25.4 |

| AMEE | 0.5 | 105.8 ± 20.1* |

| AMEE | 1.0 | 85.3 ± 15.7 |

| AMEE | 2.0 | 70.1 ± 12.3 |

| Fluoxetine (Positive Control) | 0.02 | 65.4 ± 10.9** |

*p < 0.05, **p < 0.01 compared to control. Data extracted from a study on the ethanol extract of Abelmoschus manihot[1].

Table 3: Neuroprotective Effect of this compound on Beta-Amyloid (Aβ)-Induced Neurotoxicity in Cultured Cortical Neurons

| Treatment | Concentration | Cell Viability (%) | Caspase-3 Activation (Fold Change) | Caspase-7 Activation (Fold Change) |

| Control | - | 100 | 1.0 | 1.0 |

| Aβ (25-35) | 10 µM | 52.3 ± 4.1 | 3.2 ± 0.4 | 2.8 ± 0.3 |

| Aβ + this compound | 1 µM | 65.7 ± 5.2 | 2.5 ± 0.3 | 2.1 ± 0.2* |

| Aβ + this compound | 5 µM | 82.1 ± 6.5 | 1.8 ± 0.2 | 1.5 ± 0.1 |

| Aβ + this compound | 10 µM | 95.4 ± 7.8 | 1.2 ± 0.1 | 1.1 ± 0.1 |

*p < 0.05, **p < 0.01 compared to Aβ alone. Data extracted from a study on the neuroprotective effects of isolated this compound[2].

Experimental Protocols

Anticonvulsant Activity Assessment: Pentylenetetrazol (PTZ)-Induced Convulsion Model

-

Animal Model: Male Kunming mice (18-22 g) were used.

-

Drug Administration: The Abelmoschus manihot ethanol extract (AMEE) was administered orally at doses of 0.5, 1.0, and 2.0 g/kg. The vehicle (control group) and diazepam (positive control) were also administered.

-

Seizure Induction: One hour after drug administration, mice were intraperitoneally injected with pentylenetetrazol (PTZ) at a dose of 85 mg/kg.

-

Observation: Immediately after PTZ injection, mice were placed in individual observation cages and observed for 30 minutes. The latency to the first clonic convulsion and mortality were recorded.

-

Endpoint: Anticonvulsant activity was determined by the delay in the onset of convulsions and the protection against mortality.

Antidepressant-Like Activity Assessment: Forced Swim Test (FST)

-

Animal Model: Male Kunming mice (18-22 g) were used.

-

Drug Administration: AMEE was administered orally at doses of 0.5, 1.0, and 2.0 g/kg for seven consecutive days. The vehicle and fluoxetine (positive control) were also administered.

-

Test Procedure: On the seventh day, one hour after the final drug administration, mice were individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (25 ± 1 °C) to a depth of 10 cm.

-

Observation: The total duration of immobility during the last 4 minutes of a 6-minute test session was recorded. Immobility was defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.

-

Endpoint: A significant decrease in the duration of immobility was considered an indicator of antidepressant-like activity.

Neuroprotective Activity Assessment: Beta-Amyloid (Aβ)-Induced Neurotoxicity Model

-

Cell Culture: Primary cortical neurons were prepared from the cerebral cortices of embryonic day 18-19 Wistar rats.

-

Treatment: Cultured neurons were pre-treated with various concentrations of this compound for 2 hours before the addition of aggregated Aβ (25-35) at a final concentration of 10 µM.

-

Cell Viability Assay: After 24 hours of incubation with Aβ, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Caspase Activity Assay: Caspase-3 and -7 activities were measured using a fluorometric substrate after 12 hours of Aβ treatment.

-

Calcium Imaging: Intracellular calcium concentration was monitored using the fluorescent calcium indicator Fura-2 AM.

-

Western Blot Analysis: The phosphorylation of Akt was determined by Western blotting using specific antibodies against phospho-Akt (Ser473) and total Akt.

Signaling Pathways and Mechanisms of Action

Neuroprotective Pathway: PI3K/Akt Signaling

Evidence suggests that the neuroprotective effects of this compound may be mediated through the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and apoptosis. Activation of Akt (also known as protein kinase B) can inhibit pro-apoptotic proteins and promote the expression of survival factors. In the context of neurotoxicity induced by beta-amyloid, this compound has been shown to increase the phosphorylation of Akt, thereby promoting neuronal survival.

Potential Anticonvulsant and Antidepressant Mechanisms

While the precise mechanisms underlying the potential anticonvulsant and antidepressant effects of this compound are not yet fully elucidated, the observed activities of the Abelmoschus manihot extract suggest modulation of central nervous system activity. The presence of this compound and other flavonoids in the brain post-administration indicates their ability to cross the blood-brain barrier.

Further research is warranted to investigate this compound's interaction with key neurotransmitter systems implicated in epilepsy and depression, such as the GABAergic and monoaminergic systems. Additionally, the potential role of Brain-Derived Neurotrophic Factor (BDNF) signaling, a pathway known to be modulated by some flavonoids and crucial for neuronal plasticity and mood regulation, should be explored in relation to this compound's antidepressant-like effects.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vivo experiments described in this guide.

Conclusion and Future Directions

The current body of scientific literature provides preliminary evidence for the anticonvulsant and antidepressant-like potential of this compound, primarily derived from studies on an ethanol extract of Abelmoschus manihot. The identification of this compound in the brain of test animals suggests it is a key bioactive constituent. Furthermore, studies on isolated this compound have demonstrated neuroprotective effects against beta-amyloid-induced toxicity, implicating the PI3K/Akt signaling pathway as a potential mechanism of action.

However, a significant knowledge gap remains regarding the specific efficacy and mechanisms of isolated this compound in established animal models of seizures and depression. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

In vivo studies with isolated this compound: To determine the dose-response relationship and efficacy of pure this compound in models such as the pentylenetetrazol-induced seizure test, maximal electroshock seizure (MES) test, forced swim test, and tail suspension test.

-

Mechanistic studies: To investigate the direct effects of this compound on GABAergic and monoaminergic neurotransmission, as well as its impact on neurotrophic factor signaling, such as the BDNF pathway.

-

Pharmacokinetic and safety profiling: To establish the metabolic fate, brain penetrability, and toxicological profile of isolated this compound.

Addressing these research questions will be crucial in validating the therapeutic potential of this compound for the treatment of epilepsy and depression.

References

- 1. Anticonvulsant, antidepressant-like activity of Abelmoschus manihot ethanol extract and its potential active components in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a flavonol glycoside, prevents beta-amyloid-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Hibifolin: A Novel Strategy to Attenuate Staphylococcus aureus Pathogenicity

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the role of Hibifolin in mitigating the pathogenicity of Staphylococcus aureus. The information presented herein is compiled from recent scientific literature and is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Executive Summary

Staphylococcus aureus remains a significant threat to public health due to its virulence and the emergence of antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). A promising alternative to traditional antibiotics is the development of anti-virulence agents that disarm the pathogen rather than killing it, thereby reducing the selective pressure for resistance. This whitepaper focuses on this compound, a natural compound identified as a potent inhibitor of Sortase A (SrtA), a crucial enzyme for the virulence of S. aureus. By targeting SrtA, this compound effectively attenuates key pathogenic behaviors of S. aureus, including adhesion, invasion, and biofilm formation. This document will detail the mechanism of action, present quantitative data on its efficacy, outline experimental protocols, and visualize the underlying pathways.

Mechanism of Action: Inhibition of Sortase A

This compound's primary mechanism of action is the direct inhibition of Sortase A (SrtA), a cysteine transpeptidase that anchors surface proteins containing an LPXTG motif to the peptidoglycan cell wall of Gram-positive bacteria. These surface proteins are critical for host-pathogen interactions, facilitating adhesion to host tissues, invasion, and biofilm formation.

By binding to SrtA, this compound prevents the covalent anchoring of these virulence factors to the bacterial cell wall, effectively diminishing the pathogen's ability to establish an infection. Molecular docking and fluorescence quenching assays have confirmed a direct interaction between this compound and SrtA. The binding sites have been identified as the amino acid residues TRP-194, ALA-104, THR-180, ARG-197, and ASN-114.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: In Vitro Inhibition of Sortase A

| Compound | Target | Assay Type | IC50 (µg/mL) | Citation |

| This compound | Sortase A | FRET | 31.20 |

Table 2: Inhibition of S. aureus Adhesion and Biofilm Formation

| Treatment | Concentration (µg/mL) | Effect | % Inhibition/Reduction | Citation |

| This compound | 256 | Adhesion to Fibrinogen | 73.15 ± 3.35% | |

| This compound | 32 | Biofilm Formation | Significant Inhibition |

Table 3: Effect on S. aureus Invasion of Host Cells

| Treatment Group | Bacterial Count (Log10 CFU) | P-value | Citation |

| S. aureus USA300 | 7.93 ± 0.36 | - | |

| S. aureus USA300 + this compound | 4.77 ± 0.67 | < 0.05 |

Table 4: In Vivo Efficacy in a Murine Pneumonia Model

| Treatment Group | Outcome | Observation | Citation |

| S. aureus USA300 | Survival | Decreased survival | |

| S. aureus USA300 + this compound + Cefotaxime | Survival | Improved survival compared to Cefotaxime alone | |

| S. aureus USA300 + this compound | Lung Pathology | Alleviated pathological damage |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this whitepaper.

Sortase A (SrtA) Inhibition Assay

A Fluorescence Resonance Energy Transfer (FRET) assay was employed to screen for and quantify the inhibition of SrtA activity.

-

Principle: This assay measures the cleavage of a fluorescently labeled peptide substrate by SrtA. The substrate contains a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by SrtA, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Reagents:

-

Recombinant SrtA enzyme

-

FRET peptide substrate (e.g., Dabcyl-QALPETGEE-Edans)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)

-

This compound (or other test compounds)

-

DMSO (for dissolving compounds)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well microplate, add the assay buffer, recombinant SrtA, and the this compound dilution (or DMSO for control).

-

Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the FRET peptide substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Adhesion and Invasion Assays

These assays quantify the ability of S. aureus to adhere to and invade host cells in the presence of this compound.

-

Cell Line: A549 human alveolar epithelial cells.

-

Bacterial Strain: S. aureus USA300.

-

Adhesion Assay Protocol:

-

Coat 96-well plates with fibrinogen and incubate overnight.

-

Wash the plates to remove unbound fibrinogen.

-

Prepare a suspension of S. aureus USA300 that has been pre-treated with various concentrations of this compound.

-

Add the bacterial suspension to the fibrinogen-coated wells and incubate to allow for adhesion.

-

Wash the wells to remove non-adherent bacteria.

-

Stain the adherent bacteria with crystal violet.

-

Solubilize the crystal violet and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the adherent bacteria.

-

-

Invasion Assay Protocol:

-

Seed A549 cells in 24-well plates and grow to confluence.

-

Culture S. aureus USA300 to mid-logarithmic phase and pre-treat with this compound.

-

Infect the A549 cell monolayers with the treated bacteria at a specific multiplicity of infection (MOI).

-

Incubate to allow for bacterial invasion.

-

Wash the cells with PBS and add a medium containing gentamicin to kill extracellular bacteria.

-

Lyse the A549 cells with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on agar plates to determine the number of colony-forming units (CFU), representing the number of invaded bacteria.

-

Biofilm Formation Assay

This assay assesses the effect of this compound on the ability of S. aureus to form biofilms.

-

Principle: Biofilm formation is quantified by staining the biofilm matrix with crystal violet.

-

Procedure:

-

Grow S. aureus USA300 in a suitable medium (e.g., TSB supplemented with glucose) in a 96-well plate.

-

Add various concentrations of this compound to the wells.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Carefully wash the wells with PBS to remove planktonic bacteria.

-

Stain the biofilms with a 0.1% crystal violet solution.

-

Wash the wells to remove excess stain.

-

Solubilize the bound crystal violet with ethanol or acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this whitepaper.

Conclusion and Future Directions

This compound presents a compelling case as a novel anti-virulence agent against Staphylococcus aureus. Its targeted inhibition of Sortase A disrupts key pathogenic processes without exerting direct bactericidal pressure, a characteristic that may slow the development of resistance. The in vitro and in vivo data strongly support its potential as a therapeutic candidate, particularly as an adjunctive therapy with conventional antibiotics.

Future research should focus on pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery. Further investigation into the potential for resistance development to this compound, although hypothesized to be low, is also warranted. Elucidating the full spectrum of its anti-virulence activity and its efficacy against a broader range of clinical S. aureus isolates will be crucial for its translation into a clinical setting. The development of this compound and similar compounds represents a promising frontier in the fight against drug-resistant bacterial infections.

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Hibifolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hibifolin, a potent flavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its role as a Sortase A inhibitor, presenting a promising avenue for combating bacterial virulence. This technical guide provides an in-depth exploration of the natural origins of this compound, focusing on its primary botanical source, Abelmoschus manihot (L.) Medic. It delineates comprehensive methodologies for the extraction, isolation, and purification of this valuable compound. Furthermore, this document presents quantitative data on this compound content across different plant tissues, details experimental protocols, and illustrates the key signaling pathway associated with its mechanism of action. This guide is intended to serve as a critical resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel antimicrobial agents.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its most significant and commercially viable source being Abelmoschus manihot (L.) Medic, a flowering plant from the Malvaceae family.[1] While other plants may contain related flavonol glycosides, A. manihot remains the principal and most extensively studied source of this compound.

Abelmoschus manihot (L.) Medic: The Primary Reservoir

Abelmoschus manihot, commonly known as the Aibika, is a perennial shrub cultivated in various parts of the world for its edible leaves and medicinal properties. The flowers of this plant are particularly rich in a variety of flavonoids, with this compound being a major constituent.

Table 1: Quantitative Analysis of this compound and Related Flavonoids in Abelmoschus manihot

| Plant Part | Total Flavonoid Content (mg/g dry weight) | This compound Content (% of Total Flavonoids) | Reference |

| Flower | 25.45 | 27.1 | [1] |

| Leaf | 0.93 - 3.10 | Not specified | [1] |

| Stem | 0.05 - 0.14 | Not specified | [1] |

| Root | 0.003 - 0.012 | Not specified | [1] |

As evidenced by the data, the corolla of the Abelmoschus manihot flower is the most concentrated source of this compound, making it the target for efficient isolation.

Isolation and Purification of this compound

The isolation of this compound from Abelmoschus manihot flowers is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of established methodologies, providing a comprehensive guide for obtaining high-purity this compound.

Extraction Methodologies

Several methods have been developed for the efficient extraction of flavonoids, including this compound, from the dried and powdered flowers of A. manihot.

2.1.1. Supercritical CO2 Extraction (SFE)

This method offers an environmentally friendly and efficient alternative to conventional solvent extraction.

-

Protocol:

-

Place approximately 0.5 g of ground A. manihot flower sample into a 10 mL extraction vessel.

-

Utilize a Spe-ed SFE-2 system or equivalent, with a master pump for CO2 delivery and a secondary pump for the modifier.

-

Set the extraction parameters to the optimal conditions for flavonol content:

-

Pressure: 20 MPa

-

Temperature: 52°C

-

Modifier: 85% ethanol in water

-

-

Initiate the extraction process. The supercritical fluid, modified with ethanol, will selectively extract the flavonoids.

-

Collect the extract for further purification. Under these conditions, a yield of approximately 41.96 mg/g of major flavonoids can be expected.

-

2.1.2. Ionic Liquid-Based, High-Speed Homogenization-Microwave Assisted Extraction (IL-HSH-MAE)

This novel technique combines the benefits of ionic liquids, homogenization, and microwave assistance for rapid and high-yield extraction.

-

Protocol:

-

Combine the powdered A. manihot flower sample with a 0.1 M solution of [C4mim]Br (1-butyl-3-methylimidazolium bromide).

-

Set the following optimized extraction conditions:

-

Homogenization speed: 7,000 rpm

-

Homogenization time: 120 seconds

-

Liquid-to-solid ratio: 24 mL/g

-

Extraction temperature: 62°C

-

Extraction time: 15 minutes

-

-

Following extraction, separate the liquid and solid phases for subsequent purification of the extract. This method has been shown to yield up to 22.04 mg/g of the seven target flavonoids.

-

Purification Protocol: A Step-by-Step Guide

Following extraction, the crude extract requires purification to isolate this compound. This is typically achieved through a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)

-

Resin Selection and Packing: Utilize HPD-100 macroporous resin for its high adsorption and desorption capacity for flavonoids. Wet-pack a glass column with the HPD-100 resin.

-

Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.

-

Impurity Removal: Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elution of Flavonoids: Elute the flavonoid-rich fraction using a stepwise gradient of ethanol in water. A 60% ethanol elution is effective for desorbing the flavonoids, including this compound. This step can increase the total flavonoid content from approximately 8.29% in the crude extract to over 51%.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for High-Purity this compound

-

Column: A reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 μm particle size) is suitable for this separation.

-

Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used. The gradient program should be optimized based on analytical HPLC runs of the enriched fraction. A typical gradient might be:

-

0-25 minutes, 70:30 (Methanol: 0.1% Acetic Acid)

-

-

Sample Preparation and Injection: Dissolve the flavonoid-rich fraction from the macroporous resin chromatography in the initial mobile phase at a concentration of approximately 30 mg/mL. Inject a suitable volume (e.g., 4 mL) onto the column.

-

Detection and Fraction Collection: Monitor the elution profile at a wavelength of 370 nm. Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. Fractions with the desired purity can be pooled.

-

Solvent Removal and Crystallization: Evaporate the solvent from the pooled fractions under reduced pressure. The resulting purified this compound can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain a crystalline solid.

-

Signaling Pathway and Mechanism of Action

This compound's most well-characterized mechanism of action is the inhibition of Sortase A (SrtA), a crucial transpeptidase in Gram-positive bacteria like Staphylococcus aureus. SrtA is responsible for anchoring virulence-associated surface proteins to the bacterial cell wall peptidoglycan. By inhibiting SrtA, this compound effectively disarms the bacteria, reducing their pathogenicity.

The Sortase A-Mediated Virulence Pathway and its Inhibition by this compound

The following diagram illustrates the Sortase A signaling pathway and the inhibitory effect of this compound.

Diagram Explanation:

-

Virulence Protein Synthesis: Staphylococcus aureus synthesizes virulence-associated proteins with a C-terminal LPXTG sorting motif.

-

Sortase A Activity: The membrane-anchored enzyme, Sortase A (SrtA), recognizes this motif, cleaves the protein, and forms a covalent intermediate.

-

Cell Wall Anchoring: SrtA then catalyzes the transfer of the virulence protein to a lipid II peptidoglycan precursor, which is subsequently incorporated into the bacterial cell wall. This anchoring is crucial for bacterial adhesion, biofilm formation, and immune evasion.

-

This compound Inhibition: this compound directly binds to Sortase A, inhibiting its enzymatic activity.

-

Downstream Consequences: The inhibition of SrtA prevents the anchoring of virulence factors to the cell surface, leading to a significant reduction in the bacterium's ability to adhere to host tissues, form biofilms, and cause infection.

Experimental Workflow for Assessing this compound's Anti-Virulence Activity

The following workflow outlines the key experiments used to characterize the inhibitory effect of this compound on S. aureus virulence.

Conclusion

This compound, primarily sourced from the flowers of Abelmoschus manihot, stands out as a promising natural compound in the development of novel anti-virulence therapies. Its well-defined mechanism of action as a Sortase A inhibitor provides a clear rationale for its efficacy against Gram-positive pathogens like Staphylococcus aureus. The detailed methodologies for its isolation and purification presented in this guide, combined with an understanding of its biological activity, offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable flavonol glycoside. Future research may focus on optimizing large-scale production, exploring synergistic effects with existing antibiotics, and advancing this compound through preclinical and clinical development pipelines.

References

Hibifolin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibifolin is a flavonol glycoside, a class of natural compounds known for their diverse biological activities. Isolated from plants such as Abelmoschus manihot (Linn.) Medicus, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its neuroprotective and anti-virulence mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as Gossypetin-8-glucuronide, is characterized by a flavonoid core structure linked to a glucuronic acid moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Molecular Formula | C₂₁H₁₈O₁₄ |

| Molecular Weight | 494.36 g/mol |

| CAS Number | 55366-56-8 |

| SMILES String | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O)O |

Physicochemical Properties

While a specific melting point has not been extensively reported in the literature, some key solubility characteristics have been documented.

| Property | Value |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[2] |

| Appearance | Yellow solid.[3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, with its neuroprotective and anti-virulence properties being the most extensively studied.

Neuroprotective Effects

This compound has demonstrated significant potential in protecting neurons from damage, particularly in the context of Alzheimer's disease models.

Studies have shown that this compound can prevent cell death induced by aggregated beta-amyloid (Aβ) peptides in a dose-dependent manner.[4] The neuroprotective mechanism involves several key events:

-

Inhibition of Calcium Mobilization: Pre-treatment with this compound abolishes Aβ-induced mobilization of intracellular calcium.[4]

-

Reduction of Apoptotic Markers: this compound reduces the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade, and suppresses DNA fragmentation induced by Aβ.

-

Activation of the Akt Signaling Pathway: this compound promotes the phosphorylation of Akt, a crucial protein kinase involved in cell survival and proliferation. This activation is considered a key component of its neuroprotective activity.

The neuroprotective effects of this compound against Aβ-induced toxicity can be summarized in the following signaling pathway:

Anti-virulence Activity against Staphylococcus aureus

This compound has been identified as a potent inhibitor of Sortase A (SrtA), a key virulence factor in Staphylococcus aureus. By inhibiting SrtA, this compound can attenuate the pathogenicity of this bacterium.

SrtA is a transpeptidase that anchors surface proteins to the bacterial cell wall, playing a crucial role in adhesion, invasion, and biofilm formation. This compound acts as a reversible inhibitor of SrtA.

| Parameter | Value |

| IC₅₀ (SrtA inhibition) | 31.20 µg/mL |

This inhibition of SrtA activity leads to a reduction in S. aureus virulence, as demonstrated by:

-

Decreased adhesion of bacteria to host cells.

-

Reduced biofilm formation.

A common method to assess SrtA inhibition is through a Fluorescence Resonance Energy Transfer (FRET) assay.

Anti-inflammatory Activity

This compound has also been reported to possess anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as co-stimulatory molecules CD80 and CD86, and MHC II induced by lipopolysaccharide (LPS).

Experimental Protocols

Sortase A (SrtA) Inhibition Assay (FRET-based)

This protocol is adapted from studies investigating the inhibition of S. aureus SrtA by this compound.

4.1.1. Materials

-

Purified recombinant S. aureus Sortase A (SrtA)

-

This compound

-

Fluorescent SrtA substrate (e.g., Abz-LPATG-Dap(Dnp)-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)

-

96-well black microplates

-

Fluorescence microplate reader

4.1.2. Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add a fixed concentration of purified SrtA to each well.

-

Add the various concentrations of this compound to the wells containing SrtA. Include a control group with no this compound.

-